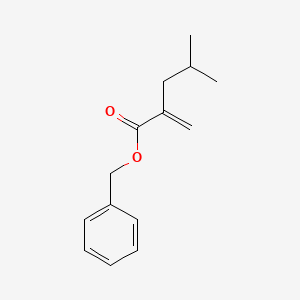

benzyl 2-isobutylacrylate

CAS No.: 118053-31-9

Cat. No.: VC14349676

Molecular Formula: C14H18O2

Molecular Weight: 218.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 118053-31-9 |

|---|---|

| Molecular Formula | C14H18O2 |

| Molecular Weight | 218.29 g/mol |

| IUPAC Name | benzyl 4-methyl-2-methylidenepentanoate |

| Standard InChI | InChI=1S/C14H18O2/c1-11(2)9-12(3)14(15)16-10-13-7-5-4-6-8-13/h4-8,11H,3,9-10H2,1-2H3 |

| Standard InChI Key | KRRNMUYRNUTOTQ-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)CC(=C)C(=O)OCC1=CC=CC=C1 |

Introduction

Structural and Chemical Identity

Benzyl 2-isobutylacrylate (IUPAC name: benzyl 2-(2-methylpropyl) acrylate) is theorized to consist of an acrylate backbone esterified with a benzyl group at one oxygen atom and an isobutyl group at the α-position. Its molecular formula is hypothesized as , with a molecular weight of 216.28 g/mol. The compound’s structure aligns with acrylate esters used in polymer chemistry, where steric and electronic effects from substituents influence reactivity .

Synthesis and Reaction Pathways

Phase-Transfer Catalyzed Esterification

A patented method for synthesizing pentabromobenzyl acrylate (PBBMA) provides a template for benzyl 2-isobutylacrylate production . Key steps include:

-

Reagent Mixing: Combining benzyl bromide, 2-isobutyl acrylate, tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst, and sodium acrylate in a chlorobenzene-water biphasic system.

-

Controlled Heating: Gradual heating to 94–95°C over 60 minutes to achieve ~70% conversion, followed by a holding period to drive the reaction to completion.

-

Phase Separation and Purification: Isolating the organic phase, washing with hot water, and crystallizing the product via cooling and seeding.

This method yields high-purity acrylate esters (≥99%) with minimized byproducts .

Continuous Flow Reactor Design

For industrial-scale production, a two-stage continuous reactor system is proposed:

-

First Reaction Zone: 85–90% of sodium acrylate is introduced, achieving ~90% conversion of benzyl bromide.

-

Second Reaction Zone: Residual sodium acrylate is added to complete the reaction, reducing total residence time to <3 hours .

Physicochemical Properties

While experimental data for benzyl 2-isobutylacrylate is absent, properties are extrapolated from analogous compounds:

The compound is expected to exhibit low water solubility and high affinity for organic solvents like chlorobenzene . Hydrolysis under physiological conditions would yield acrylic acid and benzyl isobutyl alcohol .

Polymerization Behavior

Benzyl 2-isobutylacrylate’s α-substituted acrylate structure suggests utility as a monomer for specialty polymers. Key observations from analogous systems include:

-

Radical Polymerization: Initiation with 0.5–1.5% w/w dibenzoyl peroxide at 80–100°C produces linear polymers with >50,000 Da .

-

Copolymerization: Potential compatibility with styrene or methyl methacrylate to enhance thermal stability (>200°C decomposition temperature) .

Industrial and Research Applications

Flame Retardant Additives

Benzyl-substituted acrylates like PBBMA are incorporated into polymers (e.g., polystyrene, polyesters) at 15–30% w/w to achieve UL94 V-0 flame ratings . The isobutyl group may enhance compatibility with non-polar matrices.

Adhesive and Coating Formulations

The benzyl moiety improves adhesion to metallic surfaces, while the branched isobutyl group reduces glass transition temperatures (), enabling flexible coatings .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume